6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine - 537667-18-8

6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine

Catalog Number: EVT-3050876
CAS Number: 537667-18-8
Molecular Formula: C15H15FN6
Molecular Weight: 298.325
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

9-sec-Butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine (PP17)

    Compound Description: PP17 is a N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivative demonstrating potent anticancer activity. In vitro studies showed significant inhibitory activity against MCF-7 breast cancer cells, inducing G2/M phase arrest and apoptosis. []

    Relevance: PP17 shares the core 6-(arylpiperazinyl)-9H-purine scaffold with 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine. The primary structural difference lies in the substituent at the N-9 position, with PP17 bearing a sec-butyl group and the target compound having a hydrogen atom. Both compounds belong to the same chemical class of substituted purines, investigated for their biological activity. []

4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

    Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), showing greater selectivity towards ENT2 compared to ENT1. It functions as an irreversible and non-competitive inhibitor, impacting the Vmax of [3H]uridine uptake in both ENT1 and ENT2 without affecting the Km. []

    Relevance: Although FPMINT differs significantly in its core structure from 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine, both compounds feature a 4-(2-fluorophenyl)piperazin-1-yl moiety. This shared structural element suggests a potential for similar binding interactions with specific targets, despite their distinct core structures. []

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79)

    Compound Description: SN79 acts as a cocaine antagonist, showing nanomolar affinity for sigma receptors and notable affinity for 5-HT2 receptors and monoamine transporters. It effectively attenuates cocaine-induced convulsions and locomotor activity in rodents. []

    Relevance: SN79, while structurally different from 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine in its core structure, shares the 4-(4-fluorophenyl)piperazin-1-yl moiety. This common structural feature highlights the significance of this specific group for potential interactions with various biological targets, despite the different central scaffolds of the two compounds. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

    Compound Description: ASP5854 is a potent dual antagonist for adenosine A1 and A2A receptors, exhibiting promising therapeutic potential for Parkinson's disease and cognitive disorders. It demonstrates efficacy in ameliorating motor impairments, neuroprotection via A2A antagonism, and cognitive enhancement through A1 antagonism in animal models. []

    Relevance: Despite a different core structure compared to 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine, ASP5854 shares the 4-fluorophenyl moiety. Although the connection point and surrounding chemical environment differ, the presence of this common element suggests potential for similar pharmacological activities or interactions with specific targets. []

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one

    Compound Description: This compound is a non-peptidomimetic antagonist of inhibitor of apoptosis proteins (IAPs), specifically targeting cIAP1 and XIAP. Its development stemmed from a fragment-based screening approach and structure-based optimization, resulting in a low-nanomolar antagonist with a balanced cIAP-XIAP profile. It is currently under clinical investigation for potential anticancer therapies. []

    Relevance: This compound, although structurally distinct from 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine, shares the 4-fluorophenyl moiety. Despite the differences in the core scaffold and substitution patterns, the presence of this common element suggests a potential for analogous binding interactions or pharmacological activities, highlighting the significance of this group in drug design. []

1-{3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl}-1H-indole (I)

    Compound Description: Compound I is a pharmaceutical compound that has been studied for its structural properties. Its crystal structure has been determined by single-crystal X-ray diffraction, and its molecular geometry in the ground state has been calculated using density functional theory (DFT). []

    Relevance: Compound I shares the 4-(4-fluorophenyl)piperazin-1-yl moiety with 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine. This common structural feature, present in both compounds, suggests that they might belong to the same chemical class or category. []

4-[(2-Fluorophenyl)methyl]piperazin-1-yl Moiety

    Compound Description: The 4-[(2-Fluorophenyl)methyl]piperazin-1-yl moiety itself is not a complete compound but rather a structural fragment identified through molecular docking studies as potentially effective against SARS-CoV-2 inflammation and fibrosis. []

    Relevance: This moiety is structurally related to 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine through the shared presence of a fluorophenylpiperazine group. Although the specific substitution pattern on the phenyl ring and the point of attachment differ, the common structural motif highlights a potential for analogous biological activity or target interactions. []

Properties

CAS Number

537667-18-8

Product Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine

Molecular Formula

C15H15FN6

Molecular Weight

298.325

InChI

InChI=1S/C15H15FN6/c16-11-1-3-12(4-2-11)21-5-7-22(8-6-21)15-13-14(18-9-17-13)19-10-20-15/h1-4,9-10H,5-8H2,(H,17,18,19,20)

InChI Key

MBRQCVJHJOVNLO-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3NC=N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.